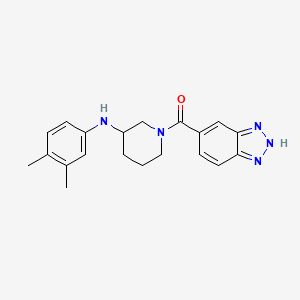![molecular formula C22H27FN2O2 B6060101 3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, commonly known as FPEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C24H30FN2O2.
作用機序
The exact mechanism of action of FPEPP is not fully understood. However, it is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and cancer growth. FPEPP has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of the endocannabinoid system.
Biochemical and Physiological Effects:
FPEPP has been found to produce several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the levels of endocannabinoids. FPEPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
実験室実験の利点と制限
One of the main advantages of FPEPP is its high potency and selectivity. It has been found to exhibit potent analgesic and anti-inflammatory effects at low doses. FPEPP also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of FPEPP is its limited solubility in aqueous solutions, which can pose challenges in formulation and administration.
将来の方向性
There are several future directions for the research and development of FPEPP. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of pain, inflammation, and cancer. Another direction is to explore its potential as a therapeutic agent for other conditions, such as anxiety, depression, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of FPEPP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, FPEPP is a synthetic compound that has shown promising results in various scientific research applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-cancer effects through its modulation of the endocannabinoid system. FPEPP has several advantages, including high potency and selectivity, good oral bioavailability, and a long half-life. However, its limited solubility in aqueous solutions can pose challenges in formulation and administration. There are several future directions for the research and development of FPEPP, including clinical trials for pain, inflammation, and cancer, exploration of its potential for other conditions, and optimization of its pharmacological properties.
合成法
The synthesis of FPEPP involves the reaction of 2-fluoroacetophenone with N-methylmorpholine in the presence of sodium hydride, followed by the addition of N-benzyl-N-phenylethylenediamine and acetic anhydride. The resulting product is purified through column chromatography to obtain FPEPP in high yield and purity.
科学的研究の応用
FPEPP has shown promising results in various scientific research applications. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. FPEPP has been found to exhibit potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-24(11-12-25-13-15-27-16-14-25)22(26)17-20(18-7-3-2-4-8-18)19-9-5-6-10-21(19)23/h2-10,20H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSVQNJTSWPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCOCC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)

![1-(2-fluorophenyl)-4-[1-(2-methoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B6060048.png)
![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)
![2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B6060057.png)
![1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6060065.png)
![N-(2-chlorophenyl)-1-(1-{[(2-chlorophenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060072.png)

![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B6060095.png)
![N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060105.png)
![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060107.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)